molecular formula C18H16N2O2S B8297185 4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide

4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide

Cat. No. B8297185
M. Wt: 324.4 g/mol
InChI Key: CELWUDWXDSPABN-UHFFFAOYSA-N
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Patent
US08071631B2

Procedure details

To a solution of 5-phenylpyridin-2-amine (340 mg, 2 mmol) in dry pyridine (10 mL) was added 4-methylbenzenesulfonyl chloride (427 mg, 2.24 mmol). The solution was stirred at room temperature under Argon. The pyridine was then removed in vacuo and flashed off with toluene. The residue was partitioned between EtOAc and 1M NaOH. The organic phase was washed with 1M NaOH until no turbidity was observed on rectification of a small sample. The alkaline phase was made acidic (˜pH 3) with 1M HCl and extracted with EtOAc. After drying over Na2SO4, solvent was removed in vacuo. The crude product weighed 0.24 g. The crude product was taken up in 10 mL of hot EtOAc, diluted with 10 mL of hexane and seeded to give 209 mg of white needles with mp 187-189° C.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1>N1C=CC=CC=1>[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([NH:13][C:10]2[CH:9]=[CH:8][C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:12][N:11]=2)(=[O:23])=[O:22])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)N
Name
Quantity
427 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and 1M NaOH
WASH
Type
WASH
Details
The organic phase was washed with 1M NaOH until no turbidity
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
diluted with 10 mL of hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.